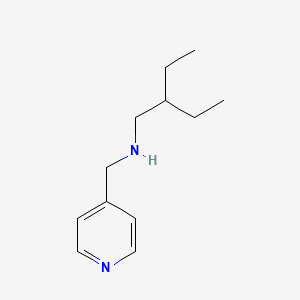

(2-Ethylbutyl)(pyridin-4-ylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

2-ethyl-N-(pyridin-4-ylmethyl)butan-1-amine |

InChI |

InChI=1S/C12H20N2/c1-3-11(4-2)9-14-10-12-5-7-13-8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3 |

InChI Key |

KNPSRUBAIVWYGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNCC1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Ethylbutyl Pyridin 4 Ylmethyl Amine

Established Synthetic Pathways for the Target Compound

Reductive Amination Strategies

Reductive amination is a cornerstone method for the synthesis of amines, including the target compound (2-Ethylbutyl)(pyridin-4-ylmethyl)amine. studylib.net This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. studylib.net For the synthesis of this compound, this would involve the reaction of 2-ethylbutanal (B1361351) with pyridin-4-ylmethanamine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgresearchgate.net Amine-borane complexes, such as pyridine (B92270) borane (B79455) and 2-picoline borane, are also effective and offer advantages in terms of stability and handling. acsgcipr.orgresearchgate.net Catalytic hydrogenation over a supported metal catalyst is considered an ideal and green approach where applicable. acsgcipr.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. researchgate.netorganic-chemistry.org For instance, a two-step, one-pot reductive amination process can be employed, which involves the initial condensation of the aldehyde and amine, followed by the reduction of the resulting imine without its isolation. mdpi.comnih.gov

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Common, cost-effective reagent. |

| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄, effective for imine reduction. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for acid-sensitive substrates. |

| 2-Picoline Borane | pic-BH₃ | Stable and easy to handle amine-borane complex. researchgate.net |

| Catalytic Hydrogenation | H₂/Catalyst | Environmentally friendly method using hydrogen gas and a metal catalyst. acsgcipr.org |

Nucleophilic Substitution Routes

Nucleophilic substitution reactions provide another viable pathway for the synthesis of this compound. This approach involves the reaction of an amine with an alkyl halide or a related electrophile. In this specific case, 2-ethylbutan-1-amine can act as the nucleophile, attacking an electrophilic pyridin-4-ylmethyl species, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine.

The efficiency of nucleophilic aromatic substitution (SNAr) on pyridine rings can be influenced by the nature of the leaving group and the presence of activating groups on the ring. researchgate.netchemrxiv.org While SNAr reactions on unactivated pyridines can be challenging, the use of Lewis acids can activate the pyridine ring towards nucleophilic attack. bath.ac.uk The reaction conditions, including the choice of solvent and base, are crucial for optimizing the yield and minimizing side reactions. mdpi.comresearchgate.net

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orgatlanchimpharma.comrug.nl This methodology could be applied to the synthesis of this compound by coupling 2-ethylbutan-1-amine with a suitable 4-halopyridine derivative, such as 4-chloropyridine (B1293800) or 4-bromopyridine. nih.govchemrxiv.org

This reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand. wikipedia.orgnih.gov The choice of ligand is critical and can significantly impact the reaction's efficiency and scope. wikipedia.orgrug.nl Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered ligands like XantPhos, have proven effective in a wide range of amination reactions. wikipedia.orgnih.gov The reaction mechanism involves an oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired amine product. wikipedia.org

Chemo-Enzymatic Synthesis and Biocatalytic Transformations Involving this compound

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the synthesis of complex molecules. nih.govnih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is increasingly being adopted in pharmaceutical synthesis due to its high selectivity, mild reaction conditions, and environmental benefits. nih.govmdpi.com

For the synthesis of this compound, biocatalytic reductive amination is a particularly attractive strategy. mdpi.com Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the asymmetric reduction of imines to chiral amines. mdpi.com This approach could be used to produce enantiomerically pure forms of the target compound if a chiral center is introduced. Transaminases are another class of enzymes that can be used for the synthesis of chiral amines from ketones. researchgate.net The development of a chemo-enzymatic route could involve a chemical step to form an imine intermediate, followed by an enzymatic reduction to yield the final product. researchgate.net

Derivatization and Structural Modification Strategies

The derivatization and structural modification of this compound are crucial for exploring its structure-activity relationship (SAR) and developing new analogues with improved properties. The pyridine ring is a common scaffold in medicinal chemistry and offers multiple positions for modification. nih.govchemrevlett.com Functional groups can be introduced onto the pyridine ring through various reactions, such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. amanote.comnih.gov The secondary amine moiety can also be a site for modification, for example, through acylation or alkylation, to introduce new functional groups and modulate the compound's physicochemical properties.

Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in a molecule like this compound would likely be approached with caution to avoid reactions with the secondary amine. The pyridine ring is electron-deficient, and its reactivity is well-documented.

One common approach for the functionalization of pyridine rings is electrophilic aromatic substitution . However, the pyridine ring is generally deactivated towards electrophiles, and reactions typically require harsh conditions, which might not be compatible with the alkylamine side chain. If functionalization were to occur, it would likely be directed to the 3- and 5-positions.

A more viable strategy would be to utilize organometallic cross-coupling reactions . This would typically involve the synthesis of a halogenated precursor, such as a bromo- or iodo-substituted pyridin-4-ylmethylamine derivative. This halogenated intermediate could then participate in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings to introduce a variety of substituents onto the pyridine ring.

Another approach involves the Minisci reaction , which is a radical substitution that is particularly effective for the functionalization of electron-deficient heterocycles like pyridine. This reaction could potentially be used to introduce alkyl or acyl groups at the 2- or 3-positions of the pyridine ring.

Table 1: Potential Functionalization Reactions of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Halogenated pyridine precursor, boronic acid, Pd catalyst, base | Aryl or heteroaryl substituted pyridine ring |

| Buchwald-Hartwig Amination | Halogenated pyridine precursor, amine, Pd catalyst, base | Amino-substituted pyridine ring |

Modifications of the Alkyl Chain

Modifications to the 2-ethylbutyl group would likely involve standard transformations of alkyl chains, keeping in mind the potential for side reactions with the pyridine nitrogen or the secondary amine.

Should a hydroxyl group be introduced into the alkyl chain, it could serve as a handle for further functionalization. For instance, it could be oxidized to a ketone or a carboxylic acid, or it could be converted to a leaving group for nucleophilic substitution.

Another possibility would be to introduce unsaturation, for example, through a dehydrogenation reaction, although this would likely require specific catalytic systems to be selective.

It is also conceivable that analogs with different alkyl chains could be synthesized by starting with different primary amines in the initial synthesis of the molecule.

Table 2: Potential Modifications of the Alkyl Chain

| Modification | Reagents and Conditions | Potential Product |

|---|---|---|

| Hydroxylation | Oxidizing agents (e.g., P450 enzymes in a chemo-enzymatic approach) | Hydroxylated alkyl chain |

| Oxidation of Alcohol | PCC, PDC, or Swern oxidation | Ketone or aldehyde on the alkyl chain |

Quaternization and Salt Formation for Research Applications

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can be readily quaternized by reaction with an alkyl halide. This reaction would result in the formation of a pyridinium (B92312) salt. The secondary amine could also potentially be quaternized, but the pyridine nitrogen is generally more susceptible to quaternization.

The formation of such quaternary ammonium (B1175870) salts is a common strategy in medicinal chemistry and materials science. Quaternization can be used to modify the solubility, bioavailability, and biological activity of a compound. For research applications, specific counter-ions can be introduced by using different alkylating agents or through ion exchange.

Acid-base chemistry can also be employed to form salts. As a basic compound, this compound will react with a variety of inorganic and organic acids to form the corresponding ammonium salts. These salts are often crystalline solids, which can be advantageous for purification and handling. The choice of the acid can be used to tune the physicochemical properties of the resulting salt.

Table 3: Examples of Quaternization and Salt Formation

| Reaction | Reagents | Product |

|---|---|---|

| Quaternization | Methyl iodide (CH₃I) | N-methylpyridinium iodide salt |

| Salt Formation | Hydrochloric acid (HCl) | Pyridinium hydrochloride salt |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethylbutyl Pyridin 4 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For (2-Ethylbutyl)(pyridin-4-ylmethyl)amine, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyridinyl ring and the 2-ethylbutyl group.

The protons on the pyridine (B92270) ring are expected to appear in the downfield region due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. Specifically, the two protons ortho to the ring nitrogen (H-2 and H-6) would likely resonate as a doublet around δ 8.5-8.7 ppm. The two protons meta to the nitrogen (H-3 and H-5) would also appear as a doublet, but at a slightly more upfield position, typically around δ 7.2-7.4 ppm.

The methylene (B1212753) protons of the pyridin-4-ylmethyl group (CH₂) would present as a singlet at approximately δ 3.7-3.9 ppm, influenced by the adjacent aromatic ring and the amine nitrogen. The protons of the 2-ethylbutyl group would show a more complex pattern. The CH₂ group directly attached to the amine nitrogen is expected to be a doublet around δ 2.5-2.7 ppm. The methine proton (CH) would likely be a multiplet in the region of δ 1.4-1.6 ppm. The methylene protons of the ethyl group (CH₂) would appear as a quartet around δ 1.2-1.4 ppm, and the two terminal methyl groups (CH₃) would likely be triplets around δ 0.8-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | 8.55 | Doublet |

| Pyridine H-3, H-5 | 7.30 | Doublet |

| Pyridinyl-CH₂ | 3.80 | Singlet |

| N-CH₂-CH | 2.60 | Doublet |

| CH-CH₂-CH₃ | 1.50 | Multiplet |

| CH₂-CH₃ | 1.30 | Quartet |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. In the predicted spectrum of this compound, the carbons of the pyridine ring would be observed in the downfield region (δ 140-155 ppm). The quaternary carbon (C-4) would have a distinct chemical shift around δ 148 ppm, while the carbons ortho to the nitrogen (C-2, C-6) would be expected around δ 150 ppm, and the meta carbons (C-3, C-5) around δ 124 ppm.

The methylene carbon of the pyridin-4-ylmethyl group would likely appear around δ 55-60 ppm. For the 2-ethylbutyl group, the carbon atom of the N-CH₂ group is predicted to be in the range of δ 50-55 ppm. The methine carbon (CH) would be expected around δ 35-40 ppm, the ethyl methylene carbon (CH₂) around δ 25-30 ppm, and the terminal methyl carbons (CH₃) would be the most upfield, around δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2, C-6 | 150.0 |

| Pyridine C-4 | 148.5 |

| Pyridine C-3, C-5 | 124.0 |

| Pyridinyl-CH₂ | 57.0 |

| N-CH₂-CH | 52.0 |

| CH-CH₂-CH₃ | 38.0 |

| CH₂-CH₃ | 28.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Key correlations would be expected between the protons of the ethyl group (CH₂ and CH₃) and between the N-CH₂ and the adjacent CH proton of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the proton signal at δ 8.55 ppm to the carbon signal at δ 150.0 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For this compound, correlations might be observed between the pyridinyl-CH₂ protons and the pyridine ring protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₂₀N₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined. This high-precision measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analysis of the resulting product ions. This provides valuable insights into the molecule's structure. The fragmentation of protonated this compound would likely proceed through several key pathways.

A primary fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable pyridin-4-ylmethyl cation (tropylium-like ion) at m/z 92. Another significant fragmentation pathway would involve the loss of the ethyl group from the 2-ethylbutyl side chain, resulting in a characteristic neutral loss of 29 Da. The fragmentation pattern would also likely show ions corresponding to the 2-ethylbutylamine (B1583521) moiety.

Table 4: Predicted Key MS/MS Fragmentation Products

| m/z | Proposed Fragment Structure/Identity |

|---|---|

| 193.1705 | [M+H]⁺ (Protonated molecular ion) |

| 164.1439 | [M+H - C₂H₅]⁺ (Loss of ethyl group) |

By combining the detailed information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a critical foundation for any further investigation into its chemical properties and potential applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: a secondary amine, a pyridine ring, and aliphatic alkyl chains.

The secondary amine (N-H) group is identifiable by a single, moderate absorption band in the range of 3300-3500 cm⁻¹. libretexts.org This distinguishes it from primary amines, which show two peaks in this region, and tertiary amines, which show none. libretexts.org The pyridine ring gives rise to several characteristic absorptions. These include C=C and C=N stretching vibrations within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region, as well as aromatic C-H stretching vibrations appearing above 3000 cm⁻¹. The aliphatic (2-ethylbutyl) group is characterized by strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.

The region from approximately 400 to 1400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from a variety of bending, stretching, and torsional vibrations. While complex, this region is a unique identifier for the compound when compared against a reference spectrum.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aliphatic Chains | C-H Bend | 1375 - 1465 | Medium |

| Secondary Amine | N-H Bend | 1550 - 1650 | Medium |

| Pyridine Ring | C-H Out-of-Plane Bend | 700 - 900 | Strong |

X-ray Crystallography for Solid-State Structural Determination

For an analysis of this compound to be performed, a single, high-quality crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map from which the positions of the individual atoms can be determined.

The data obtained from a successful crystallographic study would include the crystal system (e.g., monoclinic, triclinic), the space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. mdpi.com While specific experimental data for this compound is not available, the table below illustrates the typical parameters that would be reported from such an analysis, based on data for similar heterocyclic compounds. mdpi.comnih.gov

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₂₀N₂ |

| Formula Weight | The mass of one mole of the compound. | 192.30 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell axes. | a = 10.1 Å, b = 15.2 Å, c = 8.5 Åα = 90°, β = 98.5°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 1295 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.23 g/cm³ |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment

The this compound molecule is chiral due to the presence of a stereocenter at the second carbon of the 2-ethylbutyl group. This means it can exist as a pair of non-superimposable mirror images, known as enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules.

These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the regions where the molecule absorbs light (its chromophores). The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve also displays Cotton effects in the vicinity of a chromophore's absorption band.

For this compound, the pyridine ring acts as the primary chromophore. The assessment of enantiomeric purity involves measuring the chiroptical response of a sample. A sample containing only one enantiomer (an enantiopure sample) will exhibit a maximum CD or ORD signal. A racemic mixture (a 50:50 mixture of both enantiomers) will be chiroptically silent, as the equal and opposite signals from each enantiomer cancel each other out. The magnitude of the observed signal is directly proportional to the enantiomeric excess (e.e.) of the sample, making these techniques quantitative for determining enantiomeric purity. vt.edu

Table 3: Principles of Chiroptical Spectroscopy for Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| CD Spectrum | Positive/Negative Cotton Effect | Negative/Positive Cotton Effect (Mirror Image) | No Signal |

| ORD Spectrum | Positive/Negative Rotation | Negative/Positive Rotation (Mirror Image) | No Rotation |

| Enantiomeric Purity | 100% | 100% | 0% e.e. |

Investigative Research on the Reactivity and Reaction Mechanisms of 2 Ethylbutyl Pyridin 4 Ylmethyl Amine

Acid-Base Chemistry and Protonation State Research

The acid-base properties of (2-Ethylbutyl)(pyridin-4-ylmethyl)amine are characterized by the presence of two basic nitrogen atoms: the sp³-hybridized nitrogen of the secondary amine and the sp²-hybridized nitrogen of the pyridine (B92270) ring. The protonation state of the molecule is dependent on the pH of the solution.

The secondary amine is generally more basic than the pyridine nitrogen. This is because the lone pair of electrons on the alkylamine nitrogen is in an sp³ orbital, which is less electronegative and holds the electrons less tightly than the sp² orbital of the pyridine nitrogen. Consequently, the alkylamine's lone pair is more available to accept a proton.

In an acidic medium, the secondary amine will be preferentially protonated to form a secondary ammonium (B1175870) salt. At lower pH values, the pyridine nitrogen can also be protonated, resulting in a dicationic species. The precise pKa values for this compound are not extensively documented, but can be estimated by comparison with similar structures.

| Compound/Functional Group | Representative pKa of Conjugate Acid | Predominant Species at pH 7 |

| Pyridine | ~5.2 | Neutral |

| Diethylamine (similar secondary amine) | ~11.0 | Protonated (Ammonium) |

| This compound (Pyridine N) | Estimated ~5.5-6.0 | Neutral |

| This compound (Amine N) | Estimated ~10.5-11.0 | Protonated (Ammonium) |

This table presents estimated pKa values based on known values for similar functional groups.

Research on related pyridine-based compounds indicates that protonation of the pyridine ring can significantly alter the electronic properties and reactivity of the molecule. researchgate.net

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound involves both the secondary amine and the pyridine ring.

Oxidation: The secondary amine is susceptible to oxidation. Common oxidizing agents can convert the secondary amine into various products. For instance, mild oxidation may lead to the formation of a stable nitroxide radical, while stronger oxidants can produce imines or lead to cleavage of the C-N bond. The pyridine ring is generally resistant to oxidation due to its aromatic nature, but under harsh conditions, it can be oxidized to a pyridine N-oxide. Research on diarylamines has shown that oxidation can lead to the formation of nitroxides, which can be reversible. researchgate.net

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation converts the aromatic heterocyclic moiety into a saturated cyclic amine. The secondary amine group is typically stable under these conditions.

| Reaction Type | Reagent/Condition | Potential Product |

| Amine Oxidation | m-CPBA, H₂O₂ | N-oxide, Iminium ion |

| Pyridine Oxidation | Peroxy acids | Pyridine N-oxide |

| Pyridine Reduction | H₂/Pd, NaBH₄ | Piperidine derivative |

Participation in Organic Reactions as a Nucleophile or Ligand

The dual functionality of this compound allows it to participate in a variety of organic reactions as both a nucleophile and a ligand.

As a Nucleophile: The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile. masterorganicchemistry.com It can readily participate in nucleophilic substitution and addition reactions. For example, it can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. It can also react with acyl halides, anhydrides, or esters to form amides. The steric bulk of the 2-ethylbutyl group may influence the rate of these reactions. masterorganicchemistry.com The pyridine nitrogen is a much weaker nucleophile due to the lone pair being part of the aromatic system.

As a Ligand: The pyridine ring contains a nitrogen atom with a lone pair of electrons in an sp² orbital, which is available for coordination to metal ions. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.gov The nitrogen of the secondary amine can also coordinate to metal centers, allowing the entire molecule to act as a bidentate ligand, forming a chelate ring. The ability to form such complexes is a key aspect of its reactivity.

| Reaction | Reactant | Product |

| Nucleophilic Acylation | Acetyl Chloride | N-(2-Ethylbutyl)-N-(pyridin-4-ylmethyl)acetamide |

| Nucleophilic Alkylation | Methyl Iodide | (2-Ethylbutyl)methyl(pyridin-4-ylmethyl)amine |

| Metal Coordination | Metal Salt (e.g., NiCl₂) | Metal complex [M(L)ₓClₙ] |

Mechanistic Pathways of Degradation (controlled for research, not stability)

The controlled degradation of this compound can proceed through several mechanistic pathways, primarily involving oxidation of the amine or cleavage of the bonds adjacent to the nitrogen atoms. These pathways are often studied to understand the environmental fate of related compounds or for synthetic purposes.

One potential degradation pathway involves photocatalytic oxidation. mdpi.com In the presence of a photocatalyst like TiO₂ and UV light, reactive oxygen species (ROS) such as hydroxyl radicals can be generated. These radicals can attack the molecule at several sites.

Attack at the α-carbon to the amine: This can lead to the formation of an iminium ion, which is then hydrolyzed to an aldehyde (4-pyridinecarboxaldehyde) and the primary amine (2-ethylbutylamine).

Attack at the pyridine ring: Hydroxylation of the pyridine ring can occur, leading to the formation of various hydroxypyridine derivatives.

N-dealkylation: Cleavage of the C-N bond can result in the formation of pyridin-4-ylmethanamine and 2-ethylbutanal (B1361351) or related oxidized products. mdpi.com

Another degradation mechanism could involve one-electron oxidation of the secondary amine to form a nitrogen-centered radical cation. mdpi.com This intermediate can then undergo C-N bond cleavage.

| Degradation Pathway | Initiator/Reagent | Key Intermediates | Major Products |

| Photocatalytic Oxidation | TiO₂/UV, •OH | Iminium ion, Radical cation | 4-Pyridinecarboxaldehyde (B46228), 2-Ethylbutylamine (B1583521) |

| N-Dealkylation | Oxidizing agents | Radical cation | Pyridin-4-ylmethanamine, 2-Ethylbutanal |

| Ring Hydroxylation | Fenton's reagent | Hydroxylated radical adducts | Hydroxypyridine derivatives |

This investigative overview, based on the established reactivity of its core functional groups, provides a foundational understanding of the chemical behavior of this compound.

Applications of 2 Ethylbutyl Pyridin 4 Ylmethyl Amine As a Chemical Probe and Scaffold in Research

Design and Synthesis of Derivatives for Biological Target Exploration

The design and synthesis of derivatives based on the (2-Ethylbutyl)(pyridin-4-ylmethyl)amine scaffold are a significant area of research aimed at exploring new therapeutic agents. The core structure is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The synthesis of such derivatives often involves standard organic chemistry reactions, such as reductive amination, where a pyridine-4-carboxaldehyde is reacted with 2-ethylbutylamine (B1583521) in the presence of a reducing agent.

Further modifications can be made to both the pyridine (B92270) ring and the alkyl chain to fine-tune the compound's properties. For instance, substituents can be added to the pyridine ring to alter its electronic properties and steric profile, which can in turn affect its binding to biological targets. Similarly, the 2-ethylbutyl group can be replaced with other alkyl or aryl groups to modulate the compound's lipophilicity and pharmacokinetic properties.

A common synthetic strategy for creating a library of such compounds is through parallel synthesis, where multiple derivatives are synthesized simultaneously. This approach allows for the rapid generation of a diverse set of compounds for biological screening. The ultimate goal of this research is to identify derivatives with high affinity and selectivity for a specific biological target, such as an enzyme or a receptor, which can then be further developed as potential drug candidates.

Table 1: Representative Synthetic Approaches for Pyridine-Methylamine Derivatives

| Reaction Type | Reactants | Reagents and Conditions | Product Type |

| Reductive Amination | Pyridine-4-carboxaldehyde, 2-Ethylbutylamine | Sodium triacetoxyborohydride (B8407120), Dichloromethane | This compound |

| Suzuki Coupling | 4-bromopyridine derivatives, boronic acids | Palladium catalyst, base | Substituted pyridine derivatives |

| N-Alkylation | Pyridin-4-ylmethylamine, alkyl halides | Base, solvent | N-alkylated pyridin-4-ylmethylamine derivatives |

Utilization in Medicinal Chemistry Research as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The pyridine ring is a well-established privileged scaffold, and its incorporation into the this compound structure makes this compound a valuable starting point for drug discovery programs. nih.gov

The pyridine moiety can participate in a variety of non-covalent interactions, including hydrogen bonding, pi-stacking, and metal coordination, which are crucial for binding to biological macromolecules. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring can engage in pi-stacking interactions with aromatic amino acid residues in proteins.

The 2-ethylbutyl group, on the other hand, provides a lipophilic component to the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in protein targets. The flexibility of the alkyl chain also allows the molecule to adopt different conformations to fit into various binding sites.

The combination of these features makes the this compound scaffold a versatile platform for the design of inhibitors for a wide range of enzymes and ligands for various receptors. Researchers have successfully used similar pyridine-based scaffolds to develop drugs for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov

Table 2: Examples of Biological Targets for Pyridine-Based Scaffolds

| Target Class | Specific Example | Therapeutic Area |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| G-protein coupled receptors (GPCRs) | Histamine H1 receptor | Allergy |

| Ion channels | Voltage-gated sodium channels | Pain |

| Enzymes | HIV-1 reverse transcriptase | HIV/AIDS |

Role in the Development of Supramolecular Assemblies

The ability of the pyridine nitrogen to coordinate with metal ions and form hydrogen bonds makes this compound and its derivatives valuable building blocks for the construction of supramolecular assemblies. nih.gov These are complex, well-organized structures formed from the spontaneous association of molecules through non-covalent interactions.

In the design of supramolecular structures, the pyridyl group can act as a "sticky end," directing the assembly of molecules into specific architectures, such as coordination polymers, metal-organic frameworks (MOFs), and molecular cages. chemrxiv.org The 2-ethylbutyl group can also play a role in the self-assembly process by providing steric bulk and influencing the packing of the molecules in the solid state.

The resulting supramolecular materials can have a wide range of applications, including in gas storage, catalysis, and as sensors. The ability to control the structure and function of these materials by modifying the molecular building blocks makes this a particularly exciting area of research.

Application as a Ligand in Organometallic Chemistry and Catalysis Research

The pyridine- and amine-containing structure of this compound makes it an excellent ligand for a variety of metal ions. In this context, the compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the secondary amine nitrogen. This chelation effect often leads to the formation of stable metal complexes. researchgate.net

Researchers have synthesized and characterized a wide range of transition metal complexes with ligands that are structurally analogous to this compound. nih.gov These studies often focus on understanding the coordination chemistry of these ligands, including their binding modes, the geometry of the resulting metal complexes, and their electronic and magnetic properties. researchgate.net

Techniques such as X-ray crystallography, NMR spectroscopy, and UV-visible spectroscopy are used to characterize these complexes. nih.gov The insights gained from these studies are crucial for the design of new metal-based catalysts and materials with specific properties.

Table 3: Coordination Properties of Pyridine-Amine Ligands with Transition Metals

| Metal Ion | Typical Coordination Number | Common Geometries |

| Copper(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |

| Nickel(II) | 4, 6 | Square planar, Tetrahedral, Octahedral |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |

| Palladium(II) | 4 | Square planar |

Chiral metal complexes derived from ligands related to this compound have shown promise in asymmetric catalysis. nih.gov In this field, the goal is to use a small amount of a chiral catalyst to produce a large amount of a single enantiomer of a product. This is particularly important in the pharmaceutical industry, where often only one enantiomer of a drug is active.

By introducing a chiral center into the ligand, for example, by using a chiral amine in the synthesis, it is possible to create a chiral environment around the metal center. This chiral environment can then direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Ligands of this type have been used in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. mdpi.com The modular nature of the this compound scaffold allows for the facile tuning of the ligand's steric and electronic properties to optimize the enantioselectivity of the catalyst.

Pharmacological Research and Molecular Interaction Studies with 2 Ethylbutyl Pyridin 4 Ylmethyl Amine Pre Clinical/in Vitro Focus Only

In Vitro Receptor Binding Affinity Studies

There is no available data from in vitro receptor binding affinity studies for (2-Ethylbutyl)(pyridin-4-ylmethyl)amine. Such studies are essential to identify which receptors the compound binds to and with what affinity, providing initial clues about its potential pharmacological effects. Typically, these studies involve screening the compound against a panel of known receptors. The absence of this data means the receptor interaction profile of this compound is currently unknown.

Enzyme Inhibition/Activation Studies

Information regarding the ability of this compound to inhibit or activate specific enzymes is not present in the scientific literature. Enzyme inhibition or activation assays are crucial for understanding a compound's mechanism of action, particularly for diseases where enzymatic activity is dysregulated. nih.gov Without these studies, the enzymatic targets of this compound remain unidentified.

Cell-Based Assays for Mechanistic Research

No published research details the use of this compound in cell-based assays. These assays are used to observe the physiological effects of a compound on living cells and to explore the cellular pathways it may modulate. The lack of such reports means there is no in vitro evidence of its cellular activity or its mechanism of action at a cellular level.

Structure-Activity Relationship (SAR) Studies for Biological Research

While structure-activity relationship (SAR) studies are common for various classes of pyridine (B92270) derivatives to optimize their biological activity, no such studies have been published specifically for analogs of this compound. nih.govmdpi.com SAR studies involve synthesizing and testing a series of related compounds to determine which chemical features are critical for their biological effects. The absence of this information indicates that the key structural motifs for the activity of this specific compound have not been elucidated.

Investigation of Molecular Targets and Pathways

Due to the lack of receptor binding, enzyme, and cell-based assay data, the specific molecular targets and biological pathways affected by this compound have not been investigated or reported. Identifying these targets and pathways is a fundamental step in understanding the pharmacological profile of a compound.

Ligand-Target Co-crystallography and Structural Biology Studies

There are no publicly available reports on ligand-target co-crystallography or other structural biology studies involving this compound. These studies provide a high-resolution, three-dimensional view of how a compound binds to its molecular target, which is invaluable for understanding its mechanism of action and for guiding further drug design.

Bioanalytical Method Development for Research Applications of 2 Ethylbutyl Pyridin 4 Ylmethyl Amine

Chromatographic Methods for Separation and Quantification in Research Matrices (e.g., LC-MS, GC-MS)

Chromatographic techniques are paramount in bioanalysis due to their high resolving power and sensitivity, allowing for the separation and quantification of analytes in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is a powerful tool for the quantification of small molecules in biological fluids. wordpress.com For (2-Ethylbutyl)(pyridin-4-ylmethyl)amine, a reversed-phase LC-MS/MS method would likely be the most suitable approach. The basic nitrogen atoms in the pyridine (B92270) ring and the secondary amine group make the compound amenable to positive ion electrospray ionization (ESI+). To enhance retention on a reversed-phase column (like a C18), an acidic mobile phase modifier such as formic acid is typically used. mdpi.com Alternatively, ion-pairing chromatography could be employed to improve retention and peak shape. acs.orgchromforum.orgnih.govnih.govchemrxiv.org

Sample preparation would likely involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the biological matrix and concentrate the analyte. An appropriate internal standard, such as a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Proposed Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | To be determined by infusion |

| Limit of Quantification | 0.1 - 1 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another viable technique for the analysis of this compound, although it would likely require a derivatization step to improve the compound's volatility and thermal stability. researchgate.netnih.gov The secondary amine group can be derivatized using various reagents, such as silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). gcms.czjfda-online.com Derivatization can also improve chromatographic peak shape and reduce tailing, which can be an issue with amines. unibo.it Headspace GC-MS could also be explored, particularly for volatile metabolites or related compounds. ijpsonline.com

Sample preparation for GC-MS analysis would also involve extraction from the biological matrix, followed by the derivatization reaction and subsequent clean-up to remove excess derivatizing reagent.

Table 2: Potential GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Proposed Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | 100°C (1 min), ramp to 280°C at 15°C/min |

| Ionization Mode | Electron Ionization (EI) |

| Key Mass Fragments | To be determined from the mass spectrum of the derivative |

Spectrophotometric and Spectrofluorometric Assays for Research Samples

Spectroscopic methods offer simpler and often higher-throughput alternatives to chromatography, although they may lack the same degree of selectivity.

Spectrophotometric Assays

For the spectrophotometric determination of this compound, a method could be developed based on the reaction of the secondary amine group with a suitable chromogenic reagent. colab.wsacs.org One such approach could involve reaction with p-benzoquinone to form a colored product that can be quantified using a spectrophotometer. colab.ws The reaction conditions, such as pH, temperature, and reagent concentration, would need to be optimized to ensure a complete and stable reaction. The pyridine moiety itself may also offer possibilities for charge-transfer complex formation with suitable electron acceptors, leading to a colored solution.

Table 3: Hypothetical Parameters for a Spectrophotometric Assay

| Parameter | Proposed Condition |

|---|---|

| Chromogenic Reagent | p-Benzoquinone |

| Solvent | Ethanol |

| Wavelength of Max. Abs. (λmax) | ~510 nm colab.ws |

| Linear Range | 0.1 - 10 µg/mL |

| Molar Absorptivity (ε) | To be determined experimentally |

Spectrofluorometric Assays

Spectrofluorometric methods can offer higher sensitivity compared to spectrophotometry. mdpi.com Since this compound is not natively fluorescent, a derivatization step with a fluorogenic reagent would be necessary. acs.org Reagents that react with secondary amines to produce fluorescent products, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), could be employed. mdpi.comlibretexts.org The resulting fluorescent derivative could then be measured using a spectrofluorometer. This approach can be adapted for high-throughput screening in microplate format. mdpi.com

Table 4: Potential Parameters for a Spectrofluorometric Assay

| Parameter | Proposed Condition |

|---|---|

| Fluorogenic Reagent | 4-chloro-7-nitrobenzofurazan (NBD-Cl) |

| Reaction Conditions | Alkaline buffer (e.g., borate (B1201080) buffer pH 9) |

| Excitation Wavelength (λex) | To be determined |

| Emission Wavelength (λem) | To be determined |

| Detection Limit | Low ng/mL range |

Electrochemical Detection Methods for Research Settings

Electrochemical methods can provide highly sensitive detection of electroactive compounds. This compound possesses two potentially electroactive sites: the pyridine ring and the secondary amine group. mdpi.com Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be used to investigate the oxidation of the compound.

To enhance sensitivity and selectivity, a chemically modified electrode could be developed. nih.govresearchgate.net For instance, a glassy carbon electrode modified with nanomaterials could be used to lower the oxidation potential and increase the peak current. acs.org The electrochemical behavior would likely be pH-dependent due to the basicity of the nitrogen atoms. rsc.org This approach could lead to the development of a sensitive electrochemical sensor for the compound in research samples.

Table 5: Prospective Parameters for an Electrochemical Detection Method

| Parameter | Proposed Condition |

|---|---|

| Working Electrode | Glassy Carbon Electrode (modified) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Technique | Differential Pulse Voltammetry |

| Supporting Electrolyte | Phosphate Buffer Solution |

| Peak Potential | To be determined |

| Detection Limit | µM to nM range |

Emerging Research Frontiers and Future Perspectives for 2 Ethylbutyl Pyridin 4 Ylmethyl Amine

Integration into Advanced Materials Research

The molecular architecture of (2-Ethylbutyl)(pyridin-4-ylmethyl)amine makes it an excellent candidate as a ligand for the construction of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine (B92270) ring and the secondary amine group can act as effective coordination sites for a variety of metal ions. Bidentate pyridinylmethylamine derivatives have been noted for their ability to form stable metal complexes. citedrive.com

The integration of ligands like this compound into MOFs could yield materials with tailored properties. For instance, MOFs constructed from pyridinyl-derived ligands have been explored for applications in photocatalytic dye degradation and selective gas capture. rsc.orgnih.gov The specific steric hindrance provided by the 2-ethylbutyl group could influence the porosity and dimensionality of the resulting framework, potentially creating unique cavities for guest molecules. This could lead to applications in gas storage, separation, or heterogeneous catalysis. Furthermore, pyridinylmethylamine derivatives are being investigated for their potential in creating materials for the detection and removal of heavy metal ions from water resources, a critical area of environmental science. researchgate.net

| Potential Application Area | Structural Role of this compound | Potential Material Properties | Relevant Research Context |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Tunable porosity, high surface area, catalytic activity | Used for gas storage (CO2 capture), separation, and catalysis. nih.govrsc.org |

| Coordination Polymers | Chelating Ligand | Luminescence, magnetic properties, sensing capabilities | Pyridyl-based ligands form complexes with interesting photoluminescent properties. rsc.org |

| Environmental Remediation | Chelating Agent for Heavy Metals | Selective binding to metal ions like Cu(II), Zn(II) | Picolylamine-decorated MOFs show efficient sorption of heavy metal cations. researchgate.net |

| Heterogeneous Catalysis | Support for Metal Nanoparticles | Stabilization of active catalytic sites, enhanced reactivity | The nitrogen atoms can anchor metal precursors for catalytic processes. |

Potential in Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The synthesis of pyridine derivatives is an area where these principles are increasingly being applied. citedrive.comnih.gov Traditional synthetic routes can be energy-intensive and may use hazardous solvents. Modern, sustainable approaches for synthesizing pyridine-based molecules include microwave-assisted synthesis, multicomponent one-pot reactions, and the use of environmentally benign solvents and green catalysts. nih.govnih.gov

Microwave-assisted organic synthesis, for example, has been recognized as a green chemistry tool that can lead to excellent yields, pure products, and significantly shorter reaction times. nih.govacs.org The synthesis of this compound could be optimized using such methodologies. For instance, a one-pot reductive amination between 4-pyridinecarboxaldehyde (B46228) and 2-ethylbutan-1-amine using a green reducing agent and a recyclable catalyst would align with sustainable principles. Furthermore, exploring synthesis from renewable feedstocks, such as glycerol (B35011), is a promising frontier for the production of pyridine bases. researchgate.net

| Green Chemistry Principle | Potential Application to Synthesis | Anticipated Benefits |

|---|---|---|

| Use of Greener Solvents | Employing water, ethanol, or glycerol instead of chlorinated solvents. researchgate.net | Reduced environmental impact and worker toxicity. |

| Energy Efficiency | Utilizing microwave irradiation for heating. acs.orgmdpi.com | Drastically reduced reaction times and energy consumption. |

| Atom Economy | Designing one-pot, multicomponent reactions. nih.gov | Minimized waste by incorporating all starting materials into the final product. |

| Catalysis | Using reusable solid acid catalysts or biocatalysts. researchgate.net | Reduced need for stoichiometric reagents and simplified product purification. |

Unexplored Biological Activities and Targets (Pre-clinical, conceptual)

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. ijnrd.org Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antidiabetic, and anticonvulsant properties. ijnrd.org This suggests that this compound could possess latent therapeutic potential.

Conceptually, the molecule could be screened against a variety of biological targets. For example, many kinase inhibitors feature a pyridine core that interacts with the ATP-binding site of the enzyme. acs.orgresearchgate.net The specific structure of this compound could be docked in silico against kinase targets known to be implicated in cancer, such as PIM-1 kinase or FMS kinase. acs.orgresearchgate.net Additionally, pyridine-chalcone derivatives have been investigated as microtubule-destabilizing agents for cancer therapy. nih.gov Other research has shown that novel pyridine derivatives can act as gut-selective NaPi2b inhibitors for hyperphosphatemia or as macrofilaricidal compounds for treating human filarial infections. nih.govdndi.org The compound could also be evaluated for its potential as an antitubercular agent, as analogues of N-benzyl(pyridin-2-yloxy)arylamine have shown promise in this area. nih.gov These avenues represent purely conceptual, pre-clinical starting points for future investigation.

| Therapeutic Area | Potential Biological Target/Mechanism | Rationale Based on Pyridine Scaffold |

|---|---|---|

| Oncology | Kinase Inhibition (e.g., PIM-1, FMS) | The pyridine ring is a common feature in many kinase inhibitors. acs.orgresearchgate.net |

| Oncology | Microtubule Destabilization | Pyridine-chalcone hybrids have shown potent anti-tubulin activity. nih.gov |

| Infectious Disease | Inhibition of Mycobacterial Enzymes (e.g., InhA) | Triclosan analogues containing a pyridine ring have shown antimycobacterial activity. nih.gov |

| Infectious Disease | Antiparasitic (Macrofilaricidal) | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines are novel macrofilaricides. dndi.org |

| Metabolic Disorders | Inhibition of Phosphate Transport (NaPi2b) | Pyridine derivatives have been developed as gut-selective NaPi2b inhibitors. nih.gov |

Opportunities for Multidisciplinary Collaboration and Research Synergies

The multifaceted potential of this compound inherently calls for a multidisciplinary research approach. Realizing its promise requires synergy between different scientific disciplines.

Chemistry and Materials Science: Synthetic chemists can focus on developing efficient and sustainable, green synthetic routes for the compound and its analogues. Materials scientists can then utilize these molecules as building blocks to create and characterize novel MOFs and coordination polymers, investigating their structural and functional properties for applications in catalysis, sensing, and environmental remediation.

Computational and Medicinal Chemistry: Computational chemists can perform in silico screening and molecular docking studies to predict the binding affinity of this compound to various biological targets, such as kinases or microbial enzymes. This can guide medicinal chemists in prioritizing which biological assays to perform and in designing second-generation molecules with improved potency and selectivity.

Biology and Pharmacology: Biologists and pharmacologists can conduct in vitro and subsequently in vivo testing to validate the conceptual biological activities identified by computational studies. This involves screening the compound for anticancer, antimicrobial, or other therapeutic effects and elucidating its mechanism of action at the cellular and molecular level.

The journey from a simple molecule to an advanced material or a therapeutic agent is complex. For a compound like this compound, which is currently a blank slate in terms of application-oriented research, collaborative efforts are not just beneficial but essential to unlock its full scientific potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.